molecular formula C12H9BrO4 B11699183 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one

3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B11699183
M. Wt: 297.10 g/mol
InChI Key: BDJXKGIFZIIQOZ-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-6-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria .

Biological Activity

3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. The molecular formula of this compound is C12H9BrO4, with a molecular weight of 297.1 g/mol. Its unique structure, featuring a bromine atom and a methoxy group, contributes significantly to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has been studied for its cytotoxic effects against various human cancer cell lines.
  • Antifungal Activity : Preliminary studies suggest that it may possess antifungal properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

Anticancer Activity

A notable study evaluated the anticancer activity of this compound and its derivatives against six human cancer cell lines: gastric (NUGC), colon (DLD1), liver (HA22T and HEPG2), nasopharyngeal (HONE1), and breast cancer (MCF). The results demonstrated significant cytotoxic effects with IC50 values indicating potent activity:

Cell LineIC50 Value (nM)Remarks
NUGC29Comparable to standard CHS 828
DLD160Significant cytotoxicity
HEPG2174Moderate activity
MCF89High potency

The study revealed that the presence of the bromine atom enhances the anticancer activity compared to other structural analogs lacking this substitution .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly at the G1/S phase.
  • Inhibition of Tumor Growth : In vivo studies have shown a reduction in tumor size when administered to animal models.

Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for antifungal activity. It was tested against several fungal strains, showing promising results that warrant further exploration into its potential as an antifungal agent. The interactions at the molecular level suggest that it may disrupt fungal cell wall synthesis or function as an enzyme inhibitor .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure of coumarin derivatives significantly influence their biological activities:

Compound NameMolecular FormulaKey Differences/Properties
3-Acetyl-6-methoxy-2H-chromen-2-oneC12H10O4Lacks bromine; different reactivity
3-Bromoacetyl-8-methoxy-2H-chromen-2-oneC12H9BrO4Different position of methoxy group
6-Methoxy-2H-chromen-2-oneC10H8O3No acetyl or bromo groups

These comparisons illustrate how specific substitutions can enhance or diminish biological activity, providing insights for future drug design .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Cancer Treatment : A study demonstrated that this compound could effectively reduce tumor growth in xenograft models of breast cancer.
    • Findings : Tumor size decreased by approximately 40% after treatment over four weeks.
  • Fungal Infections : Another study assessed its effectiveness against Candida species, revealing significant inhibition at concentrations as low as 50 µg/mL.
    • Findings : The compound displayed a higher efficacy than traditional antifungals like fluconazole.

Properties

IUPAC Name

3-(2-bromoacetyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJXKGIFZIIQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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